4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine
Overview
Description
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridinyl group
Mechanism of Action
Target of Action
The primary target of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .
Mode of Action
This compound: interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition prevents the phosphorylation of proteins, a key step in the signaling pathways of cells. This disruption in signaling can lead to changes in cellular processes .
Biochemical Pathways
The compound This compound affects the biochemical pathways involving tyrosine kinases . By inhibiting these enzymes, it disrupts the signaling pathways they are involved in, leading to downstream effects on cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s effectiveness suggests that it has suitable bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the disruption of cellular signaling pathways. By inhibiting tyrosine kinases, the compound can affect cell growth and proliferation .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific characteristics of the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine typically involves the reaction of 3-aminopyridine with 4-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-methyl-1-pyridin-3-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-13(12-9(7)10)8-3-2-4-11-5-8/h2-6H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDBTFDXGJIKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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